molecular formula C24H34N2O6Si B8236849 Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate

Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate

Cat. No.: B8236849
M. Wt: 474.6 g/mol
InChI Key: GQLNVCDDBLGRFD-AVRDEDQJSA-N
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Description

This compound is a structurally complex benzodiazepine derivative featuring a 1,4-diazepine core fused with a benzo[e]pyrrolo system. Key substituents include:

  • Allyl carboxylate at position 10, which may act as a prodrug moiety or influence solubility.
  • tert-Butyldimethylsilyl (TBDMS) ether at position 11, a bulky protecting group that enhances lipophilicity and stability during synthesis .
  • Methyl group (2-Me) and ketone (5-O), contributing to steric and electronic effects.

Properties

IUPAC Name

prop-2-enyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6Si/c1-9-10-31-23(29)26-17-13-19(27)20(30-6)12-16(17)21(28)25-14-15(2)11-18(25)22(26)32-33(7,8)24(3,4)5/h9,12-14,18,22,27H,1,10-11H2,2-8H3/t18-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLNVCDDBLGRFD-AVRDEDQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C1)C(N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H](C1)[C@@H](N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Composition

The compound's structure includes several functional groups that contribute to its biological activity:

  • Molecular Formula : C₃₁H₄₅N₃O₇Si
  • Molecular Weight : 474.62 g/mol
  • CAS Number : 1430738-28-5
PropertyValue
LogP5.0096
TPSA (Topological Polar Surface Area)88.54 Ų
H-Acceptors6
H-Donors1
Rotatable Bonds5

Antiproliferative Effects

Recent studies have indicated that compounds similar to Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study involving MCF-7 breast cancer cells demonstrated that certain derivatives showed remarkable inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of this compound is believed to be linked to its interaction with cellular pathways involved in cancer progression. Research suggests that it may destabilize microtubules, thereby inhibiting mitosis and leading to apoptosis in cancer cells . The detailed mechanism involves:

  • Tubulin Binding : The compound binds to tubulin, disrupting the normal assembly of microtubules.
  • Induction of Apoptosis : Following microtubule destabilization, there is an upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Study on MCF-7 Cells :
    • Objective : Evaluate antiproliferative effects.
    • Results : Compounds exhibited IC50 values ranging from 3.9 nM to higher concentrations depending on structural variations .
    • : The tested compounds could serve as potential leads for developing new anticancer therapies.
  • Mechanistic Study :
    • Objective : Investigate the mechanism of action.
    • Results : The compound was found to induce apoptosis through mitochondrial pathways and caspase activation.
    • : These findings suggest a promising therapeutic potential in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine Class
Compound Name & Source Core Structure Key Substituents Protecting Group Bioactivity Inference
Target Compound Benzodiazepine 8-OH, 7-OMe, 2-Me, 5-O, allyl carboxylate TBDMS Potential DNA intercalation or enzyme inhibition (inferred from pyrrolobenzodiazepine class)
Compound 8 () Benzodiazepine 7-OMe, 4-methoxy-4-oxobutoxy Dihydropyran (DHP) Moderate stability due to acid-labile DHP
Compound 16 () Benzodiazepine 9-benzyloxy, 11-indole Benzyl Enhanced bioactivity via indole-mediated interactions (e.g., receptor binding)

Key Observations :

  • Protecting Groups: The TBDMS group in the target compound offers greater steric hindrance and hydrolytic stability compared to DHP in Compound 8, which is cleaved under mild acidic conditions . Benzyl groups (Compound 16) require harsher conditions (e.g., hydrogenolysis) for removal .
  • Substituent Effects : The 8-OH and 7-OMe groups in the target compound may enhance solubility and hydrogen-bonding capacity relative to the indole moiety in Compound 16, which favors hydrophobic interactions .
  • Synthetic Complexity : TBDMS protection typically demands anhydrous conditions and specialized reagents (e.g., TBDMSCl, imidazole), whereas DHP protection (Compound 8) uses simpler acidic catalysis .
Functional Analogues in Other Heterocyclic Systems
Compound Name & Source Core Structure Key Substituents Synthetic Route Yield & Properties
Ethyl Pyrrole-3-carboxylates () Pyrrole Indole, methyl, methoxy CuCl2-catalyzed cyclization in THF 94–98% yield; crystalline solids
Plant-Derived Biomolecules () Varied Hydroxy, methoxy, alkyl chains Biosynthesis Bioactivities (antimicrobial, antitumor)

Key Observations :

  • Synthetic Flexibility : Metal-catalyzed methods (e.g., CuCl2 in ) enable efficient heterocyclic ring formation, whereas benzodiazepine synthesis relies on stepwise protection and coupling .
Data Table: Comparative Physicochemical Properties
Property Target Compound Compound 8 () Compound 16 () Ethyl Pyrrole-3-carboxylate ()
Molecular Weight ~600 (estimated) ~550 ~650 554–582
Lipophilicity (LogP) High (TBDMS group) Moderate High (benzyl, indole) Moderate (indole, ester)
Synthetic Yield N/A Not reported Not reported 94–98%
Stability High (TBDMS) Moderate (DHP) High (benzyl) Stable under inert conditions

Research Implications and Limitations

  • Bioactivity Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
  • Natural vs. Synthetic Context: Marine actinomycetes () and plant-derived compounds () highlight divergent biosynthetic pathways compared to synthetic benzodiazepines .
  • Future Directions : Comparative studies on deprotection efficiency (TBDMS vs. DHP) and substituent-driven bioactivity modulation are warranted.

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